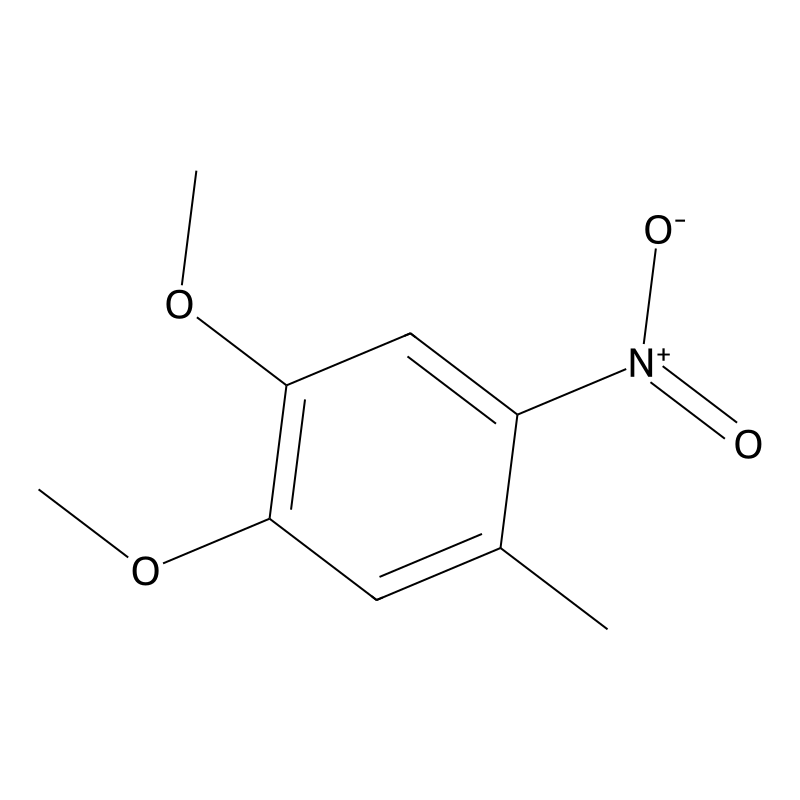4,5-Dimethoxy-2-nitrotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
,5-Dimethoxy-2-nitrotoluene (4,5-DMNT) is an organic compound with the formula C₉H₁₁NO₄. It can be synthesized through various methods, including nitration of 4,5-dimethoxytoluene and nucleophilic aromatic substitution reactions. Researchers have characterized its physical and chemical properties, including its melting point, boiling point, density, and solubility.
Potential Applications:
While 4,5-DMNT itself does not have extensive scientific research applications, it serves as a precursor for the synthesis of other valuable compounds, particularly in the field of medicinal chemistry.
Precursor for Pharmaceuticals
,5-DMNT can be used as a starting material for the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory drugs. Its readily available methoxy groups and nitro group allow for further chemical modifications to introduce desired functionalities.
Probe Molecule
Due to its unique chemical structure, 4,5-DMNT can be employed as a probe molecule in various research studies. For instance, it has been utilized to investigate protein-ligand interactions and enzyme activity [].
Limitations and Future Directions:
Despite its potential as a starting material and probe molecule, 4,5-DMNT research is limited compared to other nitroaromatic compounds. Further exploration is needed to fully understand its potential applications and optimize its use in various scientific fields. This may involve:
Developing more efficient synthetic routes
Current methods for synthesizing 4,5-DMNT might involve harsh reaction conditions or require multiple steps. Researchers are exploring greener and more efficient approaches for its production.
Investigating its biological activity
While it serves as a precursor for other bioactive molecules, the direct biological activity of 4,5-DMNT itself requires further investigation. This could lead to the discovery of novel therapeutic applications.
Exploring its use in other research areas
The unique properties of 4,5-DMNT might be beneficial in other scientific disciplines beyond medicinal chemistry.
4,5-Dimethoxy-2-nitrotoluene is an organic compound with the molecular formula C₉H₁₁N O₄ and a molecular weight of 197.19 g/mol. It features two methoxy groups and a nitro group attached to a toluene ring, making it a member of the nitrotoluene family. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. Its structure can be represented as follows:
textOCH3 | OCH3-C6H4-NO2
There is no reported information on the mechanism of action of 4,5-DMNT in biological systems or its interaction with other compounds.
- Due to the limited research, specific safety information on 4,5-DMNT is not available. However, considering the presence of a nitro group, it's advisable to handle it with caution as nitroaromatics can be explosive or decompose exothermically under certain conditions [].
- The methoxy groups might raise concerns about moderate toxicity or skin irritation, similar to other aromatic ethers [].
Several synthesis methods for 4,5-dimethoxy-2-nitrotoluene have been documented:
- Nitration of Toluene Derivatives: Starting from 2-methoxy-p-tolyl acetate, nitration can yield the desired compound.
- Reduction Reactions: The nitro group can be introduced through nitration followed by reduction processes.
- Multi-step Synthesis: Various synthetic routes exist that involve multiple steps to achieve the final product .
4,5-Dimethoxy-2-nitrotoluene finds applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Photochemistry: Utilized in studies involving light-induced reactions and as a photoremovable protecting group in chemical biology.
- Material Science: Potential use in developing light-responsive materials due to its photochemical properties .
Interaction studies involving 4,5-dimethoxy-2-nitrotoluene focus on its behavior under UV light exposure, where it demonstrates unique properties such as rapid photodeprotection and isomerization. These studies are crucial for understanding its applications in targeted drug delivery systems and photochemistry .
Several compounds share structural similarities with 4,5-dimethoxy-2-nitrotoluene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Nitrotoluene | Contains one nitro group | Commonly used as a precursor in industrial chemistry. |
| 4-Methoxy-2-nitrotoluene | One methoxy group instead of two | Exhibits different reactivity patterns due to fewer substituents. |
| 4,6-Dimethoxy-2-nitrotoluene | Two methoxy groups but different positioning | May show altered electronic properties compared to 4,5-dimethoxy variant. |
| 4-Aminotoluene | Amino group instead of nitro | Used extensively in dye manufacturing and pharmaceuticals. |
The uniqueness of 4,5-dimethoxy-2-nitrotoluene lies in its dual methoxy substitution combined with a nitro group, which enhances its reactivity and applicability in both organic synthesis and photochemical studies.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








